N-(5-Pentyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing three nitrogen atoms and one sulfur atom, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-pentyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits antimicrobial activity.
N-(5-(Ethyl)-1,3,4-thiadiazol-2-yl)benzamide: Used in the development of new materials.
Uniqueness
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific pentyl substitution, which can influence its biological activity and chemical properties. This substitution may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets.
Properties
Molecular Formula |
C14H17N3OS |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-5-10-12-16-17-14(19-12)15-13(18)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,15,17,18) |
InChI Key |
QFQZTVSKVDRUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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